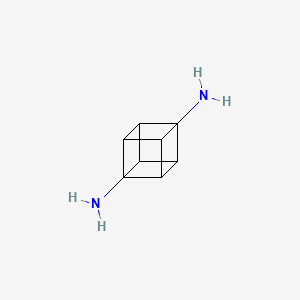
cubane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cubane-1,4-diamine is a unique organic compound with the molecular formula C8H10N2 It consists of a cubane core, which is a highly strained, cubic arrangement of eight carbon atoms, with two ammonium groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cubanediyldiammonium typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form 1,4-dinitrocubane, followed by reduction to 1,4-diaminocubane. The final step involves the protonation of the amino groups to form the diammonium salt .
Industrial Production Methods
Industrial production of 1,4-cubanediyldiammonium may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
cubane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of cubane.
Reduction: Amino derivatives of cubane.
Substitution: Various substituted cubane derivatives depending on the reagents used.
Applications De Recherche Scientifique
cubane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Mécanisme D'action
The mechanism of action of 1,4-cubanediyldiammonium involves its interaction with molecular targets through its ammonium groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The cubane core’s rigidity and strain may also play a role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminocubane: Similar structure but with amino groups instead of ammonium groups.
1,4-Dinitrocubane: Contains nitro groups instead of ammonium groups.
Cubane: The parent hydrocarbon without any functional groups.
Uniqueness
cubane-1,4-diamine is unique due to the presence of ammonium groups, which impart different chemical and physical properties compared to its amino and nitro counterparts. The ammonium groups enhance its solubility in water and its ability to form ionic interactions, making it useful in various applications.
Propriétés
Numéro CAS |
87830-29-3 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
cubane-1,4-diamine |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |
Clé InChI |
NWLVZVZRWGQCNN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
SMILES canonique |
C12C3C4C1(C5C2C3(C45)N)N |
Key on ui other cas no. |
87830-29-3 |
Synonymes |
1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


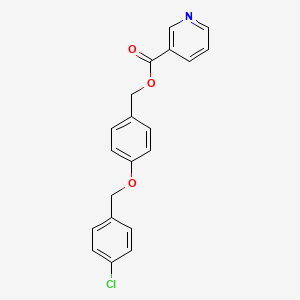


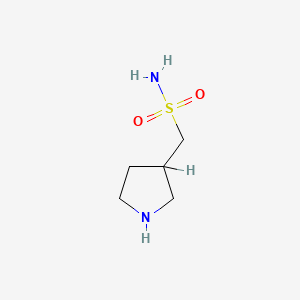
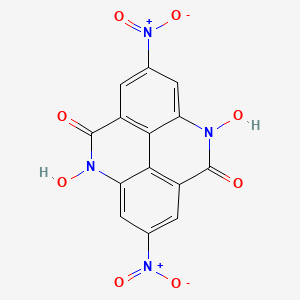

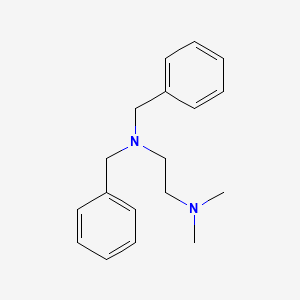
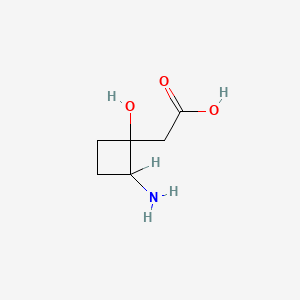
![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol](/img/structure/B1197679.png)
![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)
![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)
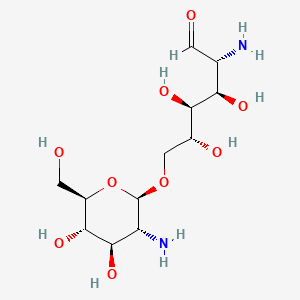
![[(2R,3R)-2-[(3S,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate](/img/structure/B1197687.png)
![[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1197689.png)
